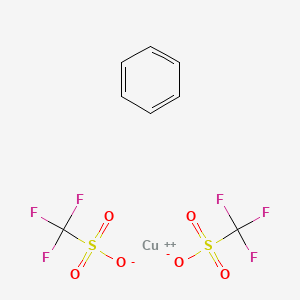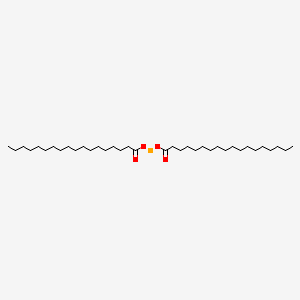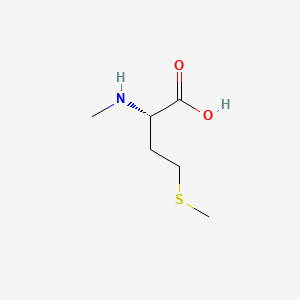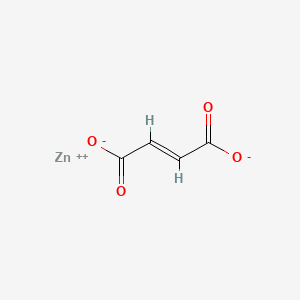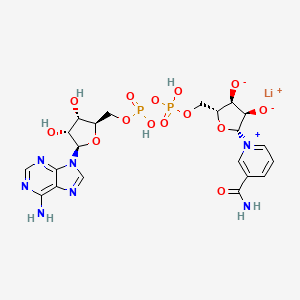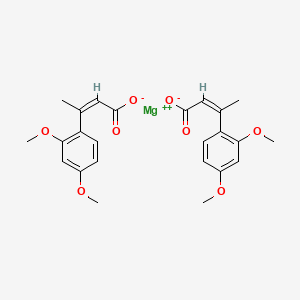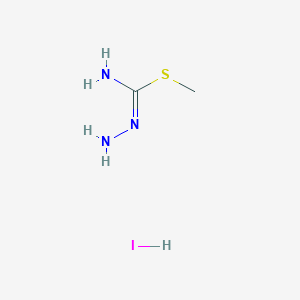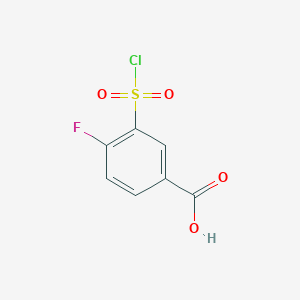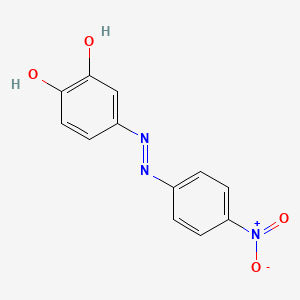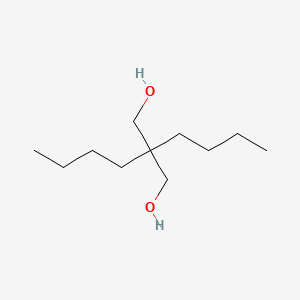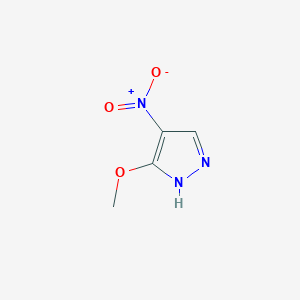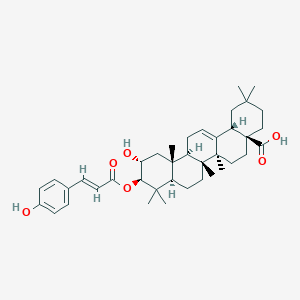
3-beta-O-(trans-p-Coumaroyl)maslinic acid
Übersicht
Beschreibung
3-beta-O-(trans-p-Coumaroyl)maslinic acid is a compound with the molecular formula C39H54O6 . It has an average mass of 618.843 Da and a monoisotopic mass of 618.392029 Da . It is a DNA polymerase B inhibitor and shows antimicrobial activity on Gram-positive bacteria and yeasts .
Molecular Structure Analysis
The molecular structure of 3-beta-O-(trans-p-Coumaroyl)maslinic acid is characterized by 9 of 9 defined stereocentres . It belongs to the class of organic compounds known as triterpenoids.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 715.6±60.0 °C at 760 mmHg, and a flash point of 214.5±26.4 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 104 Å2 .Wissenschaftliche Forschungsanwendungen
- 3-beta-O-(trans-p-Coumaroyl)maslinic acid is a natural product that has been studied for its potential pharmacological applications .
- It has been shown to exhibit antimicrobial activity on Gram-positive bacteria and yeasts . It also exhibits significant anti-complement activity with IC(50) values of 143.9 microM, suggesting it may play an important role in inhibiting the hemolytic activity of human serum against erythrocytes .
- The compound is typically isolated from natural sources and its activity is assessed using standard laboratory techniques, such as antimicrobial susceptibility testing and hemolytic assays .
- 3-beta-O-(trans-p-Coumaroyl)maslinic acid has been reported to have cytotoxic activity .
- The compound’s cytotoxic potency was found to be better than non-acylated triterpenoids, suggesting that the p-coumaroyl moiety at the C-3 position of the lupane-type triterpene may play a significant role in boosting cytotoxic activity .
- The methods of application or experimental procedures for this application would typically involve in vitro cell culture experiments, where the compound’s effects on cell viability are assessed .
- There is some evidence to suggest that 3-beta-O-(trans-p-Coumaroyl)maslinic acid may have effects on Aβ production in N2a695 cells .
- The compound was found to reduce Aβ production in these cells and modulate GS activity in vitro .
- The methods of application or experimental procedures for this application would typically involve cell culture experiments and biochemical assays to assess the effects of the compound on Aβ production and GS activity .
- 3-beta-O-(trans-p-Coumaroyl)maslinic acid has been studied for its potential antiviral activity .
- Antiviral assays were conducted in Huh-7 and Huh-7/TMPRSS2 cells to cover the two entry pathways .
- The methods of application or experimental procedures for this application would typically involve cell culture experiments and virological assays to assess the effects of the compound on viral entry and replication .
Pharmacology
Cytotoxic Activity
Neuroscience
Antiviral Activity
- The p-coumaroyl flavonol glycoside, a compound related to 3-beta-O-(trans-p-Coumaroyl)maslinic acid, was isolated from Quercus ilex leaves and evaluated for topical anti-inflammatory effect .
- It showed significant inhibition of edema formation at 50% inhibitory concentration IC 50 0.04 μM, which was greater and more prolonged than that of the standard .
- The methods of application or experimental procedures for this application would typically involve in vitro and in vivo experiments, where the compound’s effects on inflammation are assessed .
- 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid isolated from the plant Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response .
- The compound induced DNA fragmentation, annexin-V binding, and caspase-3 cleavage, indicating that it exerts cytotoxicity through apoptosis induction .
- The methods of application or experimental procedures for this application would typically involve cell culture experiments and biochemical assays to assess the effects of the compound on apoptosis .
Anti-Inflammatory Activity
Apoptotic Cell Death in Human Leukemia Cells
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOAKAXMOYBRK-DBNVPYPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285902 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-beta-O-(trans-p-Coumaroyl)maslinic acid | |
CAS RN |
35482-91-8 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35482-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



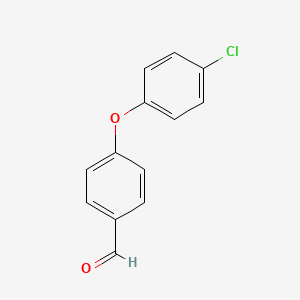
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
